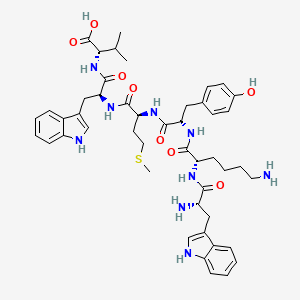
L-Tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-tryptophyl-L-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-tryptophyl-L-valine is a peptide compound composed of six amino acids: tryptophan, lysine, tyrosine, methionine, tryptophan, and valine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-tryptophyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling reactions: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).
Deprotection steps: After each coupling, the protecting group on the amino acid is removed to allow the next amino acid to attach.
Cleavage from the resin: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent quality control measures to ensure consistency.
Analyse Des Réactions Chimiques
Types of Reactions
L-Tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-tryptophyl-L-valine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Coupling reagents like HBTU or DIC are used for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with different amino acid sequences.
Applications De Recherche Scientifique
L-Tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-tryptophyl-L-valine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug development, particularly in targeting specific proteins or pathways.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mécanisme D'action
The mechanism of action of L-Tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-tryptophyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Tryptophyl-L-tyrosyl-L-lysyl-L-tyrosyl-L-tryptophan: A similar peptide with a different sequence of amino acids.
Slotoxin: A peptide with a complex structure and specific biological activity.
Oxyntomodulin: A naturally occurring peptide hormone with distinct physiological functions.
Uniqueness
L-Tryptophyl-L-lysyl-L-tyrosyl-L-methionyl-L-tryptophyl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
918895-53-1 |
|---|---|
Formule moléculaire |
C47H61N9O8S |
Poids moléculaire |
912.1 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C47H61N9O8S/c1-27(2)41(47(63)64)56-46(62)40(24-30-26-51-36-13-7-5-11-33(30)36)55-44(60)38(19-21-65-3)53-45(61)39(22-28-15-17-31(57)18-16-28)54-43(59)37(14-8-9-20-48)52-42(58)34(49)23-29-25-50-35-12-6-4-10-32(29)35/h4-7,10-13,15-18,25-27,34,37-41,50-51,57H,8-9,14,19-24,48-49H2,1-3H3,(H,52,58)(H,53,61)(H,54,59)(H,55,60)(H,56,62)(H,63,64)/t34-,37-,38-,39-,40-,41-/m0/s1 |
Clé InChI |
VEPWTSRSPMFXDS-HATNXYCOSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)N |
SMILES canonique |
CC(C)C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCSC)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCCN)NC(=O)C(CC4=CNC5=CC=CC=C54)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


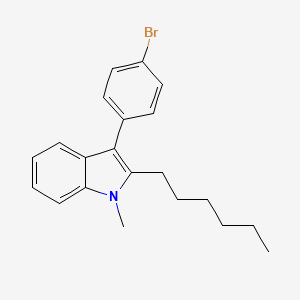

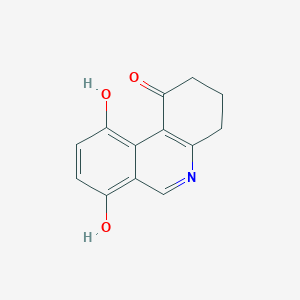
![4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14204696.png)
![1-Bromo-2-[(2-chlorophenyl)ethynyl]benzene](/img/structure/B14204703.png)
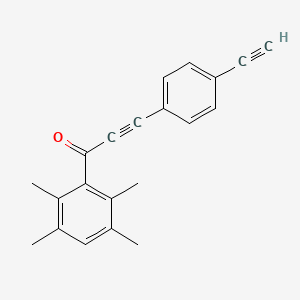
![2-[(4-Methylbenzene-1-sulfonyl)amino]undecyl acetate](/img/structure/B14204710.png)


![5-Bromo-2-[(3-bromoanilino)methyl]phenol](/img/structure/B14204725.png)

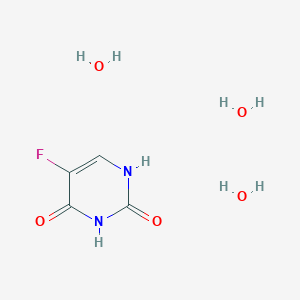
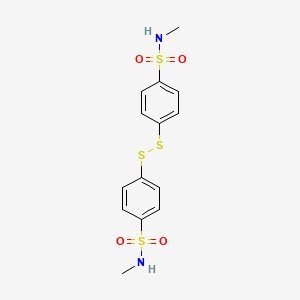
![1-[(2,3-Dimethylbut-2-en-1-yl)oxy]-3,5-dimethoxybenzene](/img/structure/B14204754.png)
